1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione

Descripción general

Descripción

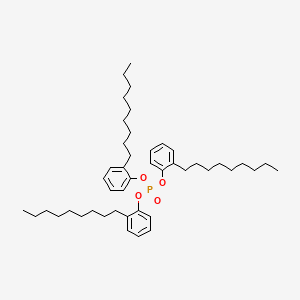

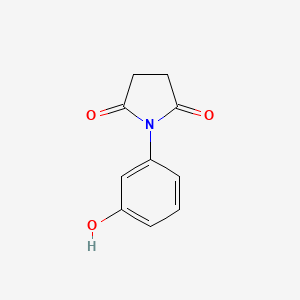

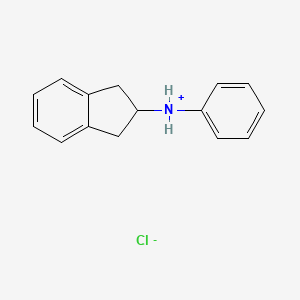

1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione belongs to the class of organic compounds known as N-substituted carboxylic acid imides . It has a molecular weight of 191.19 .

Synthesis Analysis

Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones were synthesized and tested for anticonvulsant activity .Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-hydroxyphenyl)-2,5-pyrrolidinedione . The InChI code is 1S/C10H9NO3/c12-8-3-1-2-7 (6-8)11-9 (13)4-5-10 (11)14/h1-3,6,12H,4-5H2 .Chemical Reactions Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is sensitive to moisture, soluble in water, acetone, alcohol, and ethyl acetate; slightly soluble in chlorinated hydrocarbons, ethers, toluene, and benzene .Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione: has been identified as a potential core structure for the development of novel antimicrobial candidates. These compounds are particularly targeted at combating multidrug-resistant Gram-positive pathogens and drug-resistant fungi . The compound’s structure allows for the synthesis of derivatives that can be evaluated for their efficacy against genetically defined resistance mechanisms.

Cancer Research

Derivatives of 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione have been synthesized and evaluated for their anticancer potential. Studies have focused on various cancer cell lines, including lung cancer (A549), human ovarian carcinoma (CH1), and colon cancer (SW480), to understand the mechanism of cell death and to explore the compound’s effectiveness as a cancer therapeutic agent .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the creation of complex molecules. Its reactive sites make it a versatile precursor for various synthetic pathways, leading to the production of a wide range of chemical entities with diverse biological activities .

Pharmacological Studies

The pyrrolidine core of 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione is a valuable scaffold in drug discovery. It has been used to design new molecules with significant pharmacological properties, such as inhibitors of specific proteins involved in disease pathways .

Mecanismo De Acción

Target of Action

Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting that these kinases could be potential targets.

Mode of Action

It’s plausible that the compound interacts with its targets, possibly kinases, to inhibit their activity .

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound might influence pathways regulated by ck1γ and ck1ε .

Result of Action

Similar compounds have been shown to provoke the intrinsic apoptotic mitochondrial pathway in mcf-7 cells , suggesting potential anti-cancer effects.

Safety and Hazards

Direcciones Futuras

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Propiedades

IUPAC Name |

1-(3-hydroxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(11)14/h1-3,6,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQLQZKMBVUJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426242 | |

| Record name | 2,5-Pyrrolidinedione, 1-(3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione | |

CAS RN |

1204-36-0 | |

| Record name | 2,5-Pyrrolidinedione, 1-(3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Bis(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B1623371.png)